Dphppc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

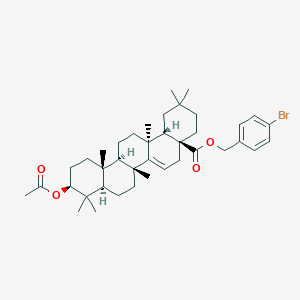

Description

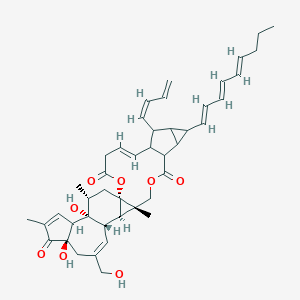

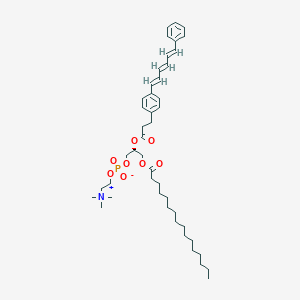

Dphppc, also known as dipalmitoylphosphatidylcholine, is a phospholipid that is commonly found in the lungs of mammals. It is a major component of pulmonary surfactant, which plays a crucial role in maintaining lung function. Dphppc has also been studied for its potential applications in drug delivery and as a biomimetic membrane.

Mechanism Of Action

Dphppc functions by reducing the surface tension of the alveoli in the lungs, preventing them from collapsing during exhalation. This is achieved through the formation of a monolayer at the air-liquid interface, which reduces the surface tension and allows the alveoli to remain open.

Biochemical And Physiological Effects

Dphppc has been shown to have several biochemical and physiological effects. It has been found to improve lung function in patients with respiratory distress syndrome, and has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

Dphppc has several advantages for lab experiments, including its ability to form stable liposomes and its biocompatibility. However, it also has some limitations, such as its high cost and the difficulty of synthesizing large quantities.

Future Directions

There are several potential future directions for research on Dphppc. One area of interest is the development of new methods for synthesizing Dphppc that are more efficient and cost-effective. Another area of interest is the use of Dphppc in tissue engineering and regenerative medicine, where it could be used to create biomimetic membranes for artificial organs. Additionally, further research is needed to fully understand the biochemical and physiological effects of Dphppc, and to explore its potential applications in drug delivery and other areas.

Synthesis Methods

Dphppc can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce Dphppc, while enzymatic synthesis involves the use of enzymes to catalyze the formation of Dphppc.

Scientific Research Applications

Dphppc has been extensively studied for its applications in drug delivery. Its ability to form stable liposomes makes it an ideal candidate for encapsulating drugs and delivering them to specific target sites in the body. Dphppc has also been studied for its potential use as a biomimetic membrane in artificial organs and tissue engineering.

properties

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-[3-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3/b18-17+,25-20+,28-21+/t43-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUICZDXXMCRPHS-LZYLQXPQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68NO8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dphppc | |

CAS RN |

98014-38-1, 117142-43-5 |

Source

|

| Record name | 1-Palmitoyl-2-((2-(4-(6-phenyl-1,3,4-hexatrienyl)phenyl)ethyl)carbonyl)-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098014381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-(Diphenylhexatrienyl)propanoyl)-3-palmitoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117142435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.